1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by a reaction with aziridine. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with aziridine is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides, bases like NaH or K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzodioxole derivatives .
Scientific Research Applications
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its aziridine ring, which is known to form covalent bonds with nucleophilic sites in proteins.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine involves the reactivity of the aziridine ring. Aziridines are known to be highly reactive due to the strain in the three-membered ring, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Fluorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Iodobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
Uniqueness
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties .
Properties
CAS No. |
88168-04-1 |
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Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]aziridine |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-10-9(13-6-14-10)3-7(8)5-12-1-2-12/h3-4H,1-2,5-6H2 |
InChI Key |
RFPISFRFSUQXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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